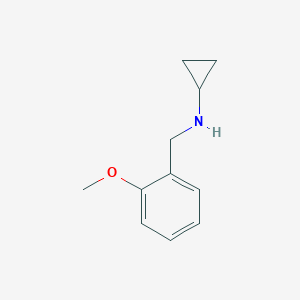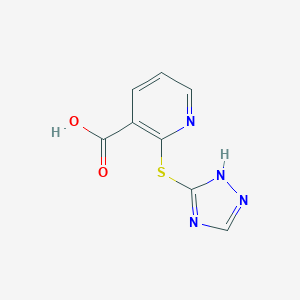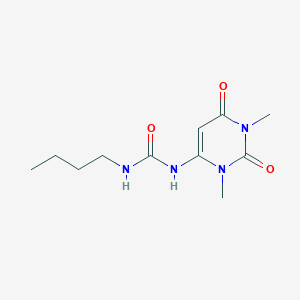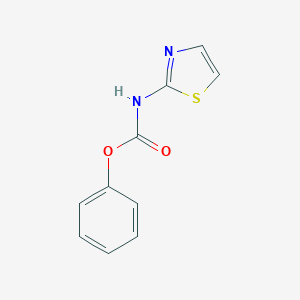
N-(2-methoxybenzyl)cyclopropanamine
Vue d'ensemble
Description
N-(2-methoxybenzyl)cyclopropanamine is a compound with the molecular formula C11H15NO . It contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of N-(2-methoxybenzyl)cyclopropanamine includes a total of 28 atoms, consisting of 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The compound also contains 1 three-membered ring and 1 six-membered ring .Physical And Chemical Properties Analysis
N-(2-methoxybenzyl)cyclopropanamine is a solid at room temperature . The compound has a molecular weight of 177.25 .Applications De Recherche Scientifique
Specific Scientific Field
This compound is used in the field of Pharmaceutical Research , specifically in the study of psychedelic 2C phenethylamines and their N-Benzylphenethylamine (NBOMe) analogues .
Summary of the Application
“N-(2-methoxybenzyl)cyclopropanamine” is a part of a new series of compounds that originated from the modification of mescaline derivative (2C phenethylamines) drugs by the introduction of a N-2-methoxybenzyl group . These new compounds, known as NBOMe-drugs, have recognized and potent psychedelic effects .
Methods of Application or Experimental Procedures
In the study, mescaline, 2C-N (insertion of a nitro in the para position of the 2C phenethylamines aromatic ring) and 2C-B (insertion of a bromide in the para position of the 2C phenethylamines aromatic ring) and their corresponding NBOMe counterparts, mescaline-NBOMe, 25N-NBOMe and 25B-NBOMe, were synthesized . The in vitro neuro- and hepatocytotoxicity were evaluated in differentiated SH-SY5Y and HepG2 cell lines, respectively . Cytotoxicity, oxidative stress, metabolic and energetic studies were performed to evaluate the main pathways involved in their toxicity .
Results or Outcomes
The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines, with the NBOMe drugs presenting lower EC50 values when compared to their counterparts . The data showed a correlation between the drug’s lipophilicity and the EC50 values, except for 2C-B . The 2C-B presented higher cytotoxic effects in both cell lines than mescaline-NBOMe .
Use as a Building Block in Chemical Synthesis
Specific Scientific Field
This compound is used in the field of Chemical Synthesis .
Summary of the Application
“N-(2-methoxybenzyl)cyclopropanamine” is used as a building block in chemical synthesis . It can be used to create a variety of complex molecules for various applications, including pharmaceuticals, agrochemicals, and materials science .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. This would be determined by the specific target molecule and the reaction conditions required for its synthesis .
Results or Outcomes
The results or outcomes would also depend on the specific synthesis pathway being used. In general, the use of “N-(2-methoxybenzyl)cyclopropanamine” as a building block can enable the efficient synthesis of complex molecules .
Use as a Reagent in Chemical Synthesis
Specific Scientific Field
This compound is used in the field of Chemical Synthesis .
Summary of the Application
“N-(2-methoxybenzyl)cyclopropanamine” is used as a reagent in chemical synthesis . It can be used to create a variety of complex molecules for various applications, including pharmaceuticals, agrochemicals, and materials science .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. This would be determined by the specific target molecule and the reaction conditions required for its synthesis .
Results or Outcomes
The results or outcomes would also depend on the specific synthesis pathway being used. In general, the use of “N-(2-methoxybenzyl)cyclopropanamine” as a reagent can enable the efficient synthesis of complex molecules .
Safety And Hazards
Orientations Futures
Given the potential hazards associated with N-(2-methoxybenzyl)cyclopropanamine and related compounds, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects . This includes more detailed studies on their in vitro toxicity profile, pharmacokinetics, and acute behavioral effects .
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-2-4-9(11)8-12-10-6-7-10/h2-5,10,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOPSPCKQDXAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405970 | |
| Record name | N-(2-methoxybenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)cyclopropanamine | |
CAS RN |
625437-49-2 | |
| Record name | N-(2-methoxybenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(2-methoxyphenyl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]-](/img/structure/B183575.png)


![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-methanol](/img/structure/B183581.png)




![N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183591.png)
![N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183592.png)
![N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183593.png)

